Cryptofolione

Description

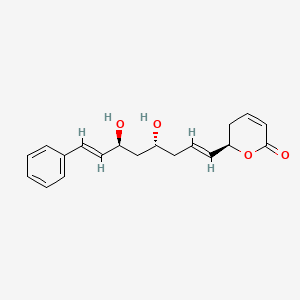

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22O4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18+/m1/s1 |

InChI Key |

JSKFCRSAYKODTM-RKYSLMRCSA-N |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1/C=C/C[C@H](C[C@@H](/C=C/C2=CC=CC=C2)O)O |

Canonical SMILES |

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cryptofolione: A Comprehensive Technical Guide on its Origins, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a naturally occurring δ-lactone, has garnered significant interest within the scientific community for its unique chemical architecture and promising biological activities. This technical guide provides an in-depth overview of the origin, physicochemical properties, and known biological effects of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and synthesis, and an exploration of its potential mechanism of action as a G2 checkpoint inhibitor. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Origin and Natural Source

This compound is a secondary metabolite belonging to the class of 6-substituted 5,6-dihydro-α-pyrones. It is primarily isolated from various species of the plant genus Cryptocarya, which belongs to the Lauraceae family.

Natural Sources of this compound:

| Plant Species | Part of Plant | Geographical Origin |

| Cryptocarya myrtifolia | Branch and stem bark | South Africa |

| Cryptocarya moschata | Branch and stem bark | Brazil |

| Cryptocarya latifolia | Bark | Not Specified |

| Cryptocarya alba | Fruits | Not Specified |

| Cryptocarya strictifolia | Not Specified | Not Specified |

The biosynthesis of this compound proceeds through a mixed acetate-shikimate pathway, a common route for the formation of such polyketide-derived natural products in plants.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis and confirmed by total synthesis. The absolute configuration has been determined to be [6R,10S,12R].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₄ | |

| Molecular Weight | 314.38 g/mol | |

| Appearance | Not Specified | - |

| Specific Rotation [α]D²³ | +57° (c 0.52, CH₂Cl₂) | |

| CAS Number | 369498-91-9 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm (Natural) | Chemical Shift (δ) ppm (Synthetic, 1R) | Chemical Shift (δ) ppm (Synthetic, 1S) |

| 2 | 164.1 | 164.2 | 164.2 |

| 3 | 121.7 | 121.7 | 121.7 |

| 4 | 145.2 | 145.2 | 145.2 |

| 5 | 30.7 | 30.7 | 30.7 |

| 6 | 78.4 | 78.5 | 78.5 |

| 7 | 129.5 | 129.6 | 129.6 |

| 8 | 132.8 | 132.9 | 1 |

The Putative Biosynthetic Pathway of Cryptofolione in Cryptocarya alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a δ-lactone-containing natural product isolated from the fruits of the Chilean tree Cryptocarya alba, has demonstrated notable biological activities, including trypanocidal effects[1][2][3]. Despite its therapeutic potential, the biosynthetic origin of this compound remains experimentally unelucidated. This technical guide synthesizes the current understanding of its formation, centered on a computationally proposed pathway involving a chimeric Type I polyketide synthase (PKS). This document provides a detailed overview of the putative biosynthetic steps, the precursor pathways, and hypothetical experimental protocols for pathway validation. All quantitative data found in the literature is summarized, and key pathways and workflows are visualized to facilitate comprehension.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Cryptocarya alba is hypothesized to be a polyketide pathway. Computational modeling using the BioPKS Pipeline suggests a pathway initiated by a cinnamoyl-CoA starter unit and extended by sequential additions of malonyl-CoA, catalyzed by a chimeric Type I polyketide synthase. The process culminates in an intramolecular cyclization to form the characteristic δ-lactone ring of this compound.

Precursor Biosynthesis

The biosynthesis of this compound is dependent on the availability of two key precursors: cinnamoyl-CoA and malonyl-CoA.

-

Cinnamoyl-CoA: This starter unit is derived from the phenylpropanoid pathway. The enzyme cinnamoyl-CoA reductase (CCR) is a key enzyme in monolignol biosynthesis and is responsible for the conversion of cinnamoyl-CoA esters to their corresponding cinnamaldehydes[4][5]. The biosynthesis of cinnamoyl-CoA itself begins with the amino acid phenylalanine.

-

Malonyl-CoA: As the primary extender unit in polyketide synthesis, malonyl-CoA is a crucial building block. In plants, the predominant route for malonyl-CoA synthesis is the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC)[6]. It is a vital component for the biosynthesis of a wide array of secondary metabolites, including fatty acids, flavonoids, and polyketides[7][8].

Proposed Polyketide Synthesis and Cyclization

The core of the this compound molecule is proposed to be assembled by a Type I Polyketide Synthase (PKS). This multifunctional enzyme would catalyze the iterative condensation of malonyl-CoA extender units onto the cinnamoyl-CoA starter unit. Each cycle of extension involves a series of reactions including ketosynthesis, and potentially ketoreduction, dehydration, and enoylreduction, to produce the final polyketide chain. The final step is believed to be an intramolecular cyclization reaction, which results in the formation of the δ-lactone ring, releasing the this compound molecule from the PKS enzyme complex.

Quantitative Data

Direct quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics and precursor concentrations in Cryptocarya alba, are not available in the current literature. However, some studies have quantified other secondary metabolites in this plant, providing a broader context of its metabolic activity.

| Compound Class | Compound | Concentration Range | Tissue | Reference |

| Phenols | Total Phenols | 9.83-29.85 mg GAE/g | Leaves | |

| Total Phenols | 0.68-1.61 mg GAE/g | Young Branches | ||

| Tannins | Condensed Tannins | 7.06-32.00 mg CE/g | Leaves | |

| Condensed Tannins | 1.23-2.53 mg CE/g | Young Branches | ||

| Alkaloids | Various | Generally low concentrations | Roots, Aerial Parts | [9] |

| Bioactivity | This compound | 250 µg/mL (trypanocidal activity) | Isolated from fruits | [1][2][3] |

Hypothetical Experimental Protocols for Pathway Validation

The following protocols are proposed as a framework for the experimental validation of the putative this compound biosynthetic pathway.

Identification and Cloning of Putative PKS Genes

-

RNA Extraction and cDNA Synthesis: Total RNA will be extracted from the fruit tissues of Cryptocarya alba, where this compound is known to accumulate[1][2][3]. The RNA will be reverse-transcribed to generate a cDNA library.

-

Degenerate PCR: Degenerate primers will be designed based on conserved domains of known plant Type I PKS genes. These primers will be used to amplify PKS gene fragments from the C. alba cDNA library.

-

RACE-PCR: The full-length sequences of the identified PKS gene fragments will be obtained using Rapid Amplification of cDNA Ends (RACE)-PCR.

-

Gene Cloning: The full-length PKS genes will be cloned into an appropriate expression vector.

Heterologous Expression and Enzyme Characterization

-

Heterologous Host Selection: The cloned PKS genes will be expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Protein Expression and Purification: The heterologous host will be cultured to induce the expression of the PKS protein. The protein will then be purified using affinity chromatography.

-

In Vitro Enzyme Assays: The purified PKS enzyme will be incubated with the proposed substrates, cinnamoyl-CoA and malonyl-CoA, along with necessary cofactors.

-

Product Analysis: The reaction products will be analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the synthesis of this compound.

Gene Silencing in Cryptocarya alba

-

Construct Design: An RNA interference (RNAi) construct will be designed to specifically silence the expression of the candidate PKS gene in C. alba.

-

Plant Transformation: The RNAi construct will be introduced into C. alba tissues using Agrobacterium tumefaciens-mediated transformation.

-

Metabolite Analysis: The levels of this compound in the transgenic plants will be compared to wild-type plants to confirm the role of the PKS gene in its biosynthesis.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from precursors.

Hypothetical Experimental Workflow for Pathway Validation

Caption: A hypothetical workflow for the validation of the this compound biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A plant malonyl-CoA synthetase enhances lipid content and polyketide yield in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cryptofolione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone belonging to the styryllactone class of compounds. First isolated from plants of the Cryptocarya genus, such as Cryptocarya alba and Cryptocarya latifolia, and also found in Cinnamomum tiliaceum, this phenolic compound has garnered interest within the scientific community for its potential biological activities.[1][2][3] Preliminary studies have indicated its efficacy against protozoan parasites, specifically Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential mechanisms of action and effects on cellular signaling pathways based on current research and data from structurally related compounds.

Physical and Chemical Properties

General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₄ | [4] |

| Molecular Weight | 314.38 g/mol | [4] |

| CAS Number | 160098-78-2 | [1] |

| Appearance | Not explicitly reported, likely a solid at room temperature. | |

| XLogP3-AA | 2.7 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Topological Polar Surface Area | 66.8 Ų | [4] |

| Rotatable Bond Count | 7 | [4] |

Solubility

Experimental quantitative solubility data for this compound is limited. However, it is reported to have low water solubility (e.g., < 1 mg/mL).[1] For experimental purposes, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) and then further diluted in aqueous media or prepared as a suspension.[1]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20-7.40 | m | Phenyl protons | |

| 6.89 | ddd | 15.0, 9.0, 6.0 | H-3 |

| 6.62 | d | 16.0 | H-8' |

| 6.20 | dd | 16.0, 1.5 | H-7' |

| 6.03 | dd | 10.0, 3.0 | H-2 |

| 4.80 | m | H-6 | |

| 4.25 | m | H-4' | |

| 3.85 | m | H-6' | |

| 2.45 | m | H-4a | |

| 2.30 | m | H-4b | |

| 1.70 | m | H-5'a | |

| 1.60 | m | H-5'b |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C-1 |

| 145.8 | C-3 |

| 136.7 | C-1' |

| 131.5 | C-8' |

| 129.8 | C-7' |

| 128.6 | Phenyl C-3', C-5' |

| 127.8 | Phenyl C-4' |

| 126.6 | Phenyl C-2', C-6' |

| 121.3 | C-2 |

| 77.5 | C-6 |

| 71.0 | C-6' |

| 68.9 | C-4' |

| 42.5 | C-5' |

| 30.1 | C-4 |

| 29.7 | C-5 |

High-resolution mass spectrometry is a key tool for confirming the molecular formula of this compound.

| Ion | m/z |

| [M+H]⁺ | 315.1596 |

| [M+Na]⁺ | 337.1416 |

Further fragmentation analysis would be required to detail the full mass spectrum.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl groups) |

| ~3050 | C-H (aromatic) |

| ~2950-2850 | C-H (aliphatic) |

| ~1720 (strong) | C=O (δ-lactone) |

| ~1650 | C=C (alkene) |

| ~1600, 1490, 1450 | C=C (aromatic ring) |

| ~1250 | C-O (lactone) |

| ~1050 | C-O (alcohol) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Cryptocarya alba

This protocol is a generalized procedure based on methods for isolating natural products from plant materials.

-

Extraction:

-

Air-dried and powdered fruits of Cryptocarya alba are exhaustively extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and partitioned successively with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

-

The CH₂Cl₂ fraction, typically containing compounds of intermediate polarity like this compound, is collected.

-

-

Chromatographic Separation:

-

The CH₂Cl₂ fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% hexane to 100% EtOAc).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:EtOAc 7:3) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).

-

Fractions containing the compound of interest are pooled.

-

-

Purification:

-

The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient to yield pure this compound.

-

Trypanocidal Activity Assay against Trypanosoma cruzi

This protocol outlines a method to assess the in vitro activity of this compound against the trypomastigote form of T. cruzi.

-

Parasite Culture:

-

T. cruzi trypomastigotes are obtained from the supernatant of previously infected L6 myoblasts.

-

-

Assay Preparation:

-

This compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Serial dilutions of the stock solution are made in the appropriate culture medium to achieve the desired final concentrations.

-

-

Incubation:

-

In a 96-well microplate, 1 x 10⁵ trypomastigotes per well are incubated with varying concentrations of this compound.

-

Control wells containing parasites with DMSO (vehicle control) and a reference drug (e.g., nifurtimox or benznidazole) are included.

-

The plate is incubated at 37°C in a 5% CO₂ atmosphere for 24 hours.

-

-

Quantification of Parasite Viability:

-

After incubation, the number of motile trypomastigotes in each well is counted using a hemocytometer under a light microscope.

-

Alternatively, a colorimetric assay using a metabolic indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) can be employed.

-

-

Data Analysis:

-

The percentage of parasite lysis or inhibition is calculated relative to the vehicle control.

-

The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay in Mammalian Cells

This protocol describes a standard MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., macrophages or a cancer cell line).

-

Cell Culture:

-

The chosen mammalian cell line is cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

-

Assay Preparation:

-

Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Serial dilutions of this compound are prepared from a DMSO stock solution.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing the different concentrations of this compound.

-

Control wells with vehicle (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.

-

The plate is incubated for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The CC₅₀ (half-maximal cytotoxic concentration) value is determined from the dose-response curve.

-

Potential Signaling Pathways and Mechanism of Action

Direct studies on the specific signaling pathways modulated by this compound are currently lacking. However, based on its structural similarity to other styryllactones and the known activities of other compounds from the Cryptocarya genus, plausible mechanisms of action can be hypothesized.

Inhibition of the NF-κB Signaling Pathway

Goniothalamin, a structurally related styryllactone, has been shown to inhibit the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) induced by TNF-α.[5] NF-κB plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. It is plausible that this compound may share this inhibitory activity.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of Akt and c-Src Signaling Pathways

Cryptocaryone, another bioactive compound isolated from Cryptocarya, has been demonstrated to induce apoptosis in cancer cells by inhibiting the Akt and c-Src signaling pathways.[6] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, while c-Src is a non-receptor tyrosine kinase involved in cell growth, differentiation, and motility. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Given that this compound also exhibits cytotoxic effects, it may act through similar mechanisms.

Caption: Potential inhibition of Akt and c-Src signaling by this compound.

Experimental Workflow for Investigating Signaling Pathways

To validate these hypotheses, a structured experimental workflow would be necessary.

Caption: Workflow for elucidating this compound's effect on signaling pathways.

Conclusion

This compound presents as a promising natural product with demonstrated biological activities, particularly against parasitic protozoa. While its physical and chemical properties are partially characterized, further experimental investigation is required to establish a complete profile, including its melting point, boiling point, and quantitative solubility. The primary challenge and opportunity for future research lie in the elucidation of its precise mechanism of action and its effects on cellular signaling pathways. The hypotheses presented in this guide, based on structurally and taxonomically related compounds, offer a rational starting point for such investigations. A deeper understanding of how this compound interacts with cellular targets will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound | Phenols | 160098-78-2 | Invivochem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound | C19H22O4 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

Cryptofolione: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide

Cryptofolione, a naturally occurring phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, biological activities, and synthesis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a phenolic compound isolated from the fruit of Cinnamomum tiliaceum and the fruits of Cryptocarya alba. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₄ | |

| Molecular Weight | 314.38 g/mol | |

| CAS Number | 160098-78-2 | |

| Physical Description | Oil | |

| Chemical Name | (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one |

Biological Activity

This compound has demonstrated notable biological activity, particularly against parasitic protozoa.

Antiparasitic Activity

Studies have shown that this compound is active against Trypanosoma cruzi, the parasite responsible for Chagas disease. At a concentration of 250 µg/mL, it reduced the number of Trypanosoma cruzi trypomastigotes by 77%. It has also displayed a mild inhibitory effect on the promastigote form of Leishmania spp.

Cytotoxicity

This compound has been observed to exhibit moderate cytotoxicity in macrophages and T. cruzi amastigotes. The similar levels of cytotoxic and trypanocidal effects suggest that the compound has low selectivity in the tested models.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.

Protocol: Activity against Trypanosoma cruzi Trypomastigotes

-

Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium, such as Liver Infusion Tryptose (LIT) medium, supplemented with fetal bovine serum.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired final concentrations in the culture medium.

-

Assay: The trypomastigotes are incubated with various concentrations of this compound in 96-well plates at 37°C in a 5% CO₂ atmosphere.

-

Quantification: After a set incubation period (e.g., 24 or 48 hours), the viability of the trypomastigotes is assessed. This can be done by direct counting using a hemocytometer and trypan blue exclusion, or by using a colorimetric assay such as the MTT assay, which measures metabolic activity.

-

Data Analysis: The percentage of parasite inhibition is calculated relative to a solvent control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Protocol: Cytotoxicity Assay in Macrophages

A general protocol for assessing the cytotoxicity of a compound in a macrophage cell line (e.g., J774 or RAW 264.7) is as follows:

-

Cell Culture: Macrophages are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A solvent control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, which measures the activity of mitochondrial dehydrogenases, or the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the CC₅₀ (half-maximal cytotoxic concentration) is determined.

Synthesis

The total synthesis of (-)-Cryptofolione has been accomplished. Key features of one reported synthetic route include a lipase-mediated resolution of a β-hydroxy ketone intermediate, a DBU mediated isomerization of a γ,δ-unsaturated aldehyde to an α,β-unsaturated aldehyde, Brown allylation, and a ring-closing metathesis (RCM) reaction.

Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not yet been fully elucidated. Further research is required to understand its mechanism of action. A potential experimental workflow to investigate these pathways is outlined below.

Spectroscopic Data of Cryptofolione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cryptofolione, a naturally occurring 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrone. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from published literature, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.45 | m | |

| 3 | 2.55 | m | |

| 4 | 5.95 | d | 9.8 |

| 5 | 6.85 | dt | 9.8, 4.0 |

| 6 | 4.80 | m | |

| 7 | 5.80 | dd | 15.5, 6.0 |

| 8 | 5.65 | dd | 15.5, 6.5 |

| 9 | 2.30 | m | |

| 10 | 3.80 | m | |

| 11 | 2.50 | m | |

| 12 | 4.20 | m | |

| 13 | 6.25 | dd | 16.0, 6.0 |

| 14 | 6.60 | d | 16.0 |

| 15-19 (Ph) | 7.20-7.40 | m |

Data extracted from analysis of the ¹H NMR spectrum published by Matsuoka et al. (2005).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 163.5 |

| 2 | 30.5 |

| 3 | 121.5 |

| 4 | 145.0 |

| 5 | 78.5 |

| 6 | 129.0 |

| 7 | 131.0 |

| 8 | 40.0 |

| 9 | 68.0 |

| 10 | 42.0 |

| 11 | 72.0 |

| 12 | 132.0 |

| 13 | 130.0 |

| 14 | 137.0 |

| 15 (ipso) | 128.5 |

| 16, 20 (ortho) | 126.5 |

| 17, 19 (meta) | 128.5 |

| 18 (para) | 127.5 |

Data sourced from Matsuoka et al. (2005), which references the original data from Drewes et al.[1]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₂O₄ |

| Molecular Weight | 314.38 g/mol |

| Exact Mass | 314.1518 Da |

| Predicted M+H⁺ | 315.1591 Da |

Data obtained from PubChem CID 5468868.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the purified solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Analysis: The high-resolution mass spectrum is used to determine the exact mass and confirm the elemental composition of this compound. The fragmentation pattern from the MS/MS spectrum provides valuable information about the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

References

Cryptofolione: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone isolated from the fruits of Cryptocarya alba.[1] Its chemical structure and biological activities have garnered interest within the scientific community, particularly for its potential antiparasitic properties. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its effects against various pathogens and its cytotoxic profile. The information is presented to aid researchers and professionals in drug development in their understanding of this compound.

Biological Activities

The primary biological activities reported for this compound are its antiparasitic and cytotoxic effects. The available data, primarily from a key study by Schmeda-Hirschmann et al. (2001), indicates activity against Trypanosoma cruzi and Leishmania species.[1]

Antiparasitic Activity

This compound has demonstrated activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. In in vitro assays, this compound was shown to reduce the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL.[1][2][3] The compound also exhibited a moderate effect against the intracellular amastigote form of the parasite.[1][2]

Furthermore, this compound displayed a mild inhibitory effect on the promastigote form of Leishmania species, the parasites responsible for leishmaniasis.[1][2]

Cytotoxicity

The cytotoxic profile of this compound has also been evaluated. The compound showed moderate cytotoxicity against mammalian macrophages.[1][2] A notable observation from the available research is the compound's lack of selectivity, as its cytotoxic and trypanocidal effects were found to be similar.[1]

Quantitative Data

A critical aspect of drug development is the quantitative assessment of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Despite the reported biological activities, specific IC50 values for this compound against Trypanosoma cruzi, Leishmania spp., and mammalian cells are not available in the reviewed scientific literature. The primary study only reports a percentage of parasite reduction at a single concentration.

Table 1: Summary of Reported Biological Activities of this compound

| Target Organism/Cell Line | Activity Type | Concentration | Observed Effect | IC50 Value | Source |

| Trypanosoma cruzi (trypomastigotes) | Antiparasitic | 250 µg/mL | 77% reduction in parasite number | Not Reported | [1][2][3] |

| Trypanosoma cruzi (amastigotes) | Antiparasitic | Not Specified | Moderate activity | Not Reported | [1][2] |

| Leishmania spp. (promastigotes) | Antiparasitic | Not Specified | Mild inhibitory effect | Not Reported | [1][2] |

| Macrophages | Cytotoxic | Not Specified | Moderate cytotoxicity | Not Reported | [1][2] |

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of action underlying its antiparasitic and cytotoxic effects remains to be elucidated.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature, based on standard and established laboratory practices.

Antiparasitic Assays

1. Anti-trypanosomal Assay (Trypanosoma cruzi trypomastigotes)

-

Parasite Culture: Bloodstream trypomastigotes of T. cruzi are obtained from infected mice and maintained in an appropriate culture medium, such as LIT (Liver Infusion Tryptose) medium, supplemented with 10% fetal bovine serum (FBS) at 28°C.

-

Assay Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium.

-

In a 96-well microplate, 1 x 10^5 trypomastigotes per well are incubated with varying concentrations of this compound.

-

A positive control (e.g., benznidazole) and a negative control (solvent vehicle) are included.

-

The plate is incubated at 28°C for 24-48 hours.

-

After incubation, the number of motile parasites is counted using a hemocytometer under a microscope. Alternatively, a resazurin-based assay can be used to assess parasite viability.

-

The percentage of parasite reduction is calculated relative to the negative control.

-

2. Anti-leishmanial Assay (Leishmania spp. promastigotes)

-

Parasite Culture: Promastigotes of a Leishmania species (e.g., L. amazonensis) are cultured in a suitable medium like Schneider's Drosophila Medium supplemented with 10% FBS at 26°C.

-

Assay Procedure:

-

This compound is dissolved and serially diluted as described above.

-

In a 96-well plate, 1 x 10^6 promastigotes per well are exposed to different concentrations of the compound.

-

Positive (e.g., amphotericin B) and negative controls are included.

-

The plate is incubated at 26°C for 48-72 hours.

-

Parasite viability is determined by direct counting with a hemocytometer or by using a colorimetric method such as the MTT assay.

-

The inhibitory effect is calculated as a percentage of the control.

-

Cytotoxicity Assay

1. Macrophage Cytotoxicity Assay (MTT Assay)

-

Cell Culture: A macrophage cell line (e.g., J774A.1) is maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Procedure:

-

Macrophages are seeded in a 96-well plate at a density of 1 x 10^5 cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

A positive control (e.g., doxorubicin) and a negative control (solvent vehicle) are included.

-

The plate is incubated for 24-48 hours.

-

After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the negative control.

-

Mandatory Visualizations

As there is no information on the specific signaling pathways affected by this compound, a diagram illustrating a generalized experimental workflow for screening its biological activities is provided below.

Caption: Generalized workflow for evaluating the biological activities of this compound.

Conclusion

This compound exhibits notable antiparasitic activity against Trypanosoma cruzi and Leishmania spp., alongside moderate cytotoxicity towards mammalian macrophages. However, the lack of quantitative IC50 values and the absence of data on its mechanism of action and effects on cellular signaling pathways highlight significant gaps in the current understanding of this natural product. Further research is warranted to quantify its potency, determine its selectivity, and elucidate the molecular mechanisms underlying its biological effects. Such studies are crucial for assessing the true therapeutic potential of this compound and its derivatives in drug development programs.

References

An In-Depth Technical Guide to Cryptofolione and Its Naturally Isolated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a member of the 6-substituted 5,6-dihydro-α-pyrone class of natural products, and its derivatives have been isolated from various species of the Cryptocarya genus. These compounds have garnered scientific interest due to their diverse biological activities, most notably their potential as anti-parasitic agents. This technical guide provides a comprehensive overview of the isolation, structure, and biological evaluation of this compound and its known naturally occurring derivatives. Detailed experimental methodologies for isolation and key biological assays are provided, along with a compilation of all available quantitative data. Furthermore, this guide explores the known and potential mechanisms of action and visualizes key experimental workflows and signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound and its Derivatives

This compound is a styryl-lactone first isolated from the fruits of Cryptocarya alba[1][2]. Its structure features a 5,6-dihydro-α-pyrone ring connected to a substituted styryl side chain. The absolute configuration of this compound has been determined as [6R,10S,12R] through total synthesis. A number of structurally related α-pyrones have since been isolated from various Cryptocarya species, including C. yunnanensis, C. rigidifolia, C. moschata, and C. densiflora. These derivatives exhibit variations in the side chain, including differences in hydroxylation, methoxylation, and saturation.

Naturally Isolated this compound Derivatives

A growing family of this compound-related α-pyrones has been identified from different Cryptocarya species. These compounds share the core 6-substituted 5,6-dihydro-α-pyrone scaffold but differ in their side-chain functionalities. A summary of these compounds and their natural sources is presented in Table 1.

| Compound Name | Natural Source(s) | Reference(s) |

| This compound | Cryptocarya alba, Cryptocarya myrtifolia, Cryptocarya moschata | [1][2] |

| 6-(4,6-dimethoxy-8-phenyl-octa-1,7-dienyl)-4-hydroxy-tetrahydro-pyran-2-one | Cryptocarya alba | [1][2] |

| Cryptoyunnanes A-E | Cryptocarya yunnanensis | |

| Cryptorigidifoliols A-K | Cryptocarya rigidifolia | |

| Cryptomoscatones D2, E1, E2, E3, F1 | Cryptocarya moschata | |

| Cryptopyranmoscatones A1, A2, A3, B1, B2, B4 | Cryptocarya moschata | |

| Crydensiones A-D | Cryptocarya densiflora |

Biological Activities

The primary reported biological activity of this compound is its action against protozoan parasites. However, related compounds from Cryptocarya have shown a broader spectrum of activities, including cytotoxic and anti-inflammatory effects.

Anti-parasitic Activity

This compound has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species. In an initial screening, this compound reduced the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL[1][2]. It also showed a mild inhibitory effect on the promastigote form of Leishmania spp.[1][2]. Notably, the dihydro-derivative of this compound was found to be inactive, suggesting the importance of the double bond in the side chain for its anti-trypanosomal activity.

Cytotoxic Activity

This compound has been reported to exhibit moderate cytotoxicity against both murine macrophages and the amastigote form of T. cruzi[1][2]. The similar levels of cytotoxicity and anti-trypanosomal activity indicate a low selectivity index for this compound in the initial assays[1][2]. Several other α-pyrone derivatives from Cryptocarya species have been evaluated for their cytotoxic effects against a range of human cancer cell lines, with some compounds showing significant activity. Quantitative cytotoxicity data for various this compound derivatives are summarized in Table 2.

| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |

| Cryptoyunnane A | HCT-116, MDA-MB-231, PC-3 | 1.26 - 8.32 | |

| Cryptoyunnane B | HCT-116, MDA-MB-231, PC-3 | 1.26 - 8.32 | |

| Cryptoyunnane D | A549, HCT-116, MDA-MB-231, PC-3, HeLa | 2.25 - 8.97 | |

| Known analogue (related to Cryptoyunnanes) | A549, HCT-116, MDA-MB-231, PC-3, HeLa | 2.25 - 8.97 | |

| Cryptoyunnane (related compound) | HCT-116, MDA-MB-231, PC-3 | 1.26 - 8.32 |

Other Potential Biological Activities

While direct evidence for anti-inflammatory or neuroprotective effects of this compound is currently lacking, other secondary metabolites isolated from Cryptocarya species have demonstrated such activities. For instance, flavonoids from Cryptocarya chingii have been shown to inhibit TNFα-induced NF-κB activation and LPS-induced IL-1β expression. This suggests that α-pyrones like this compound could be interesting candidates for screening in these therapeutic areas.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for the key biological assays used to evaluate its activity.

Isolation of this compound from Cryptocarya alba

The following is a generalized protocol based on reported methods for the isolation of α-pyrones from Cryptocarya species.

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered fruits of Cryptocarya alba are macerated with a solvent system such as dichloromethane-methanol (1:1) at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: A solvent gradient is used for elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Analysis and Pooling: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar profiles are pooled together.

-

Purification: The pooled fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound and its derivatives.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

In Vitro Anti-Trypanosomal Activity Assay

The following protocol outlines a typical assay to evaluate the activity of compounds against Trypanosoma cruzi.

Caption: Workflow for in vitro anti-trypanosomal activity assay.

-

Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium (e.g., LIT medium) supplemented with fetal bovine serum.

-

Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium.

-

Assay Setup: The parasite suspension is added to the wells of a 96-well microplate.

-

Treatment: The serially diluted compounds are added to the wells containing the parasites. Appropriate controls (no drug, reference drug like benznidazole) are included.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Parasite viability is determined by microscopic counting using a Neubauer chamber or by using a colorimetric assay such as the MTT or resazurin reduction assay.

-

Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of natural products.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Culture: Mammalian cells (e.g., murine macrophages) are cultured in a suitable medium supplemented with fetal bovine serum.

-

Cell Seeding: The cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plate is incubated for a period of 24 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (IC₅₀) is determined from the dose-response curve.

Mechanism of Action

The precise mechanism of action of this compound and its derivatives against Trypanosoma cruzi and Leishmania spp. has not yet been fully elucidated. However, based on the activities of other styrylpyrones and anti-protozoan compounds, several potential mechanisms can be proposed.

Styrylpyrones have been shown to modulate key signaling pathways involved in inflammation and cellular stress. For example, some styrylpyrones can inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response. In the context of parasitic infections, dysregulation of host cell signaling is a common strategy for parasite survival. It is plausible that this compound could interfere with host-parasite interactions by modulating such pathways.

Another potential mechanism relates to the induction of oxidative stress within the parasite. Many anti-protozoan drugs exert their effects by generating reactive oxygen species (ROS) that damage parasitic macromolecules. The α,β-unsaturated lactone moiety present in this compound is a Michael acceptor and could potentially react with nucleophilic residues in parasite enzymes or other proteins, leading to their inactivation and subsequent cell death.

References

Cryptofolione: A Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone isolated from the fruits and bark of plants belonging to the Cryptocarya genus.[1][2][3] Structurally, it belongs to the α,β-unsaturated δ-lactone class of compounds, which are known to exhibit a range of biological activities. This technical guide provides a comprehensive review of the existing research on this compound, summarizing its known biological effects, proposing potential mechanisms of action, and detailing relevant experimental methodologies. While research on this compound is not extensive, this document collates the available data to support further investigation and drug development efforts.

Biological Activities

The primary reported biological activities of this compound are its trypanocidal effects and moderate cytotoxicity. There are also indications of its role as a cell cycle inhibitor, specifically targeting the G2 checkpoint.

Antiparasitic and Cytotoxic Effects

This compound has demonstrated notable activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] In vitro studies have shown that this compound can significantly reduce the number of trypomastigotes.[1][2][3] Alongside its antiparasitic properties, this compound also exhibits moderate cytotoxicity against mammalian cells, including macrophages, and the amastigote form of T. cruzi.[1][2][3] Furthermore, a mild inhibitory effect on the promastigote form of Leishmania spp. has been observed.[1][2]

| Activity | Organism/Cell Line | Concentration | Effect | Reference |

| Trypanocidal | Trypanosoma cruzi trypomastigotes | 250 µg/mL | 77% reduction in parasite number | [1][2][3] |

| Cytotoxicity | Macrophages | 25 µg/mL | Reduction in cell viability | [3] |

| Cytotoxicity | Trypanosoma cruzi amastigotes | Not specified | Moderate | [1][2][3] |

| Leishmanicidal | Leishmania spp. promastigotes | Not specified | Mild inhibition | [1][2] |

Cell Cycle Inhibition

There is evidence to suggest that this compound acts as a G2 checkpoint inhibitor.[4] The G2/M checkpoint is a critical regulatory point in the cell cycle that prevents cells with damaged DNA from entering mitosis.[5][6] Inhibition of this checkpoint can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with a defective G1 checkpoint, making G2 checkpoint inhibitors a promising area for cancer therapy.[6][7] While the specific mechanisms of this compound's effect on the cell cycle are yet to be fully elucidated, the general pathway of G2/M checkpoint regulation provides a framework for its potential mode of action.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing trypanocidal activity and G2 checkpoint inhibition, the following protocols can be adapted.

Trypanocidal Activity Assay

This protocol is a representative method for evaluating the in vitro activity of compounds against Trypanosoma cruzi.

Objective: To determine the effective concentration of this compound required to inhibit the growth of T. cruzi trypomastigotes.

Materials:

-

Trypanosoma cruzi trypomastigotes

-

Liver Infusion Tryptose (LIT) medium

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Incubator (28°C)

-

Microplate reader

Procedure:

-

Culture T. cruzi trypomastigotes in LIT medium supplemented with 10% FBS at 28°C.

-

Prepare serial dilutions of the this compound stock solution in LIT medium.

-

Seed the 96-well plates with a suspension of trypomastigotes at a density of 1 x 10^6 parasites/mL.

-

Add the different concentrations of this compound to the wells. Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).

-

Incubate the plates at 28°C for 72 hours.

-

After incubation, assess parasite viability by direct counting using a hemocytometer or by using a colorimetric assay (e.g., MTT assay).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

G2 Checkpoint Inhibition Assay

This protocol outlines a general method to assess the G2 checkpoint inhibitory activity of a compound in cancer cells.

Objective: To determine if this compound can abrogate a DNA damage-induced G2 arrest.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide, ionizing radiation)

-

This compound stock solution (in DMSO)

-

Propidium iodide (PI)

-

Flow cytometer

Procedure:

-

Culture the cancer cells to 70-80% confluency.

-

Induce DNA damage to arrest the cells in the G2 phase. This can be achieved by treating the cells with a DNA damaging agent for a specific duration (e.g., 10 µM etoposide for 16 hours).

-

Following the induction of G2 arrest, treat the cells with various concentrations of this compound for 4-8 hours. Include a positive control (e.g., caffeine, a known G2 checkpoint inhibitor) and a negative control (DMSO).

-

Harvest the cells, fix them in 70% ethanol, and store at -20°C.

-

Before analysis, wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Analyze the cell cycle distribution using a flow cytometer. A decrease in the percentage of cells in the G2/M phase and an increase in the sub-G1 (apoptotic) population in the this compound-treated samples compared to the control indicates G2 checkpoint inhibition.

Proposed Signaling Pathways

While the precise molecular targets of this compound are unknown, a hypothetical signaling pathway for its G2 checkpoint inhibitory activity can be proposed based on the known mechanisms of the G2/M transition.

G2/M Checkpoint Regulation

The G2/M checkpoint is primarily controlled by the Cyclin B1/CDK1 complex. In the presence of DNA damage, checkpoint kinases such as Chk1 and Chk2 are activated.[8] These kinases phosphorylate and inactivate the Cdc25 phosphatase, which is responsible for activating CDK1.[8] Inactivation of Cdc25 prevents the activation of the Cyclin B1/CDK1 complex, leading to G2 arrest. A G2 checkpoint inhibitor like this compound could potentially act by inhibiting one of the upstream kinases (e.g., ATM/ATR, Chk1/Chk2) or by directly or indirectly promoting the activity of Cdc25, thereby forcing the cell to enter mitosis despite the presence of DNA damage.

Caption: Proposed mechanism of G2/M checkpoint inhibition by this compound.

Experimental Workflow for Identifying this compound's Target

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary.

Caption: Workflow for elucidating this compound's mechanism of action.

Conclusion and Future Directions

This compound presents as a promising natural product with demonstrated antiparasitic activity and potential as a cell cycle inhibitor. The current body of research, while limited, provides a foundation for more in-depth studies. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anticancer activity of this compound against a diverse panel of cancer cell lines to determine its spectrum of activity and to obtain quantitative data such as IC50 values.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound to understand its mechanism of G2 checkpoint inhibition. This would involve techniques such as affinity chromatography, proteomics, and in vitro kinase assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of Chagas disease and cancer.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of new and effective therapeutic agents.

References

- 1. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells [frontiersin.org]

- 6. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput assay for G2 checkpoint inhibitors and identification of the structurally novel compound isogranulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hematopoietic cytokines enhance Chk1-dependent G2/M checkpoint activation by etoposide through the Akt/GSK3 pathway to inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Cryptofolione

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Cryptofolione is a naturally occurring δ-lactone that has garnered significant interest due to its biological activities, including trypanocidal and leishmanicidal effects[1][2]. Isolated from species of the Cryptocarya genus, its complex stereochemistry has made it a challenging target for synthetic chemists. The absolute configuration of the natural product has been established as (6R,10S,12R) through total synthesis[3][4]. This document provides a detailed overview of selected total syntheses of (-)-Cryptofolione, presenting key quantitative data in tabular format, comprehensive experimental protocols for pivotal reactions, and visual representations of the synthetic strategies.

I. Comparative Analysis of Synthetic Strategies

Several distinct enantioselective total syntheses of (-)-Cryptofolione have been reported, each employing unique key reactions to establish the requisite stereocenters. The table below summarizes the quantitative data from two prominent approaches, highlighting differences in reaction yields and overall efficiency.

Table 1: Comparison of Key Steps in the Total Synthesis of (-)-Cryptofolione

| Synthetic Approach | Key Reaction | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield | Key Intermediate Yield | Enantiomeric Excess (ee) | Reference |

| Matsuoka et al. (2005) | Asymmetric Hetero-Diels-Alder (AHDA) | Cinnamaldehyde | ~10 | Not explicitly stated | 79% (for AHDA step) | 95% ee (for AHDA product) | [3] |

| Li et al. (Formal Synthesis) | Asymmetric Mukaiyama Aldol | trans-Cinnamaldehyde | 6 (to a known intermediate) | Not applicable (Formal) | 75% (over 2 steps for a key diol) | Not explicitly stated for key intermediate | [5][6] |

| Balasubramanyam et al. (2011) | Keck Allylation & Mitsunobu Inversion | Propane-1,3-diol | ~12 | Not explicitly stated | 69% (for Cross-Metathesis) | Not explicitly stated for key intermediate | [7] |

II. Synthetic Schemes and Methodologies

This section details the experimental protocols for the key transformations in the total synthesis of (-)-Cryptofolione.

A. Enantioselective Synthesis via Asymmetric Hetero-Diels-Alder Reaction (Matsuoka et al.)

This synthetic route establishes the stereochemistry of the dihydropyrone ring early in the synthesis using a chromium (salen) catalyzed asymmetric hetero-Diels-Alder (AHDA) reaction.

Diagram 1: Retrosynthetic Analysis (Matsuoka et al.)

Caption: Retrosynthesis of (-)-Cryptofolione via an AHDA reaction.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

-

Reaction: To a solution of the chiral Cr(salen) complex (2.5 mol%) in CH₂Cl₂ at 0 °C is added trans-cinnamaldehyde. Danishefsky's diene is then added, and the reaction mixture is stirred for 24 hours.

-

Work-up: The reaction is quenched with trifluoroacetic acid (TFA) to yield the 2,3-dihydro-γ-pyrone.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Yield: 79%[3].

-

Enantiomeric Excess: 95% ee[3].

B. Formal Synthesis via Asymmetric Mukaiyama Aldol Reaction (Li et al.)

This approach utilizes a titanium-BINOL catalyzed asymmetric Mukaiyama aldol reaction to construct a key chiral fragment, which is a known intermediate in the synthesis of this compound.

Diagram 2: Key Fragment Synthesis (Li et al.)

Caption: Synthesis of a key diol intermediate via an Evans aldol and Barbier reaction.

Experimental Protocol: Indium-Promoted Barbier Reaction

-

Reaction: A crude aldehyde, prepared by DIBAL-H reduction of the corresponding ester, is subjected to an In(0)-promoted Barbier reaction in a THF/H₂O (10:1) mixture with 3-bromoprop-1-ene.

-

Work-up: The reaction is quenched and the product is extracted.

-

Purification: The resulting anti-diol is purified by column chromatography.

-

Yield: 75% over the two steps (reduction and Barbier reaction)[6].

-

Diastereomeric Ratio: 4:1 (anti:syn)[6].

C. Stereoselective Synthesis of (+)-Cryptofolione via Keck Allylation and Olefin Metathesis (Balasubramanyam et al.)

This synthesis of the enantiomer, (+)-Cryptofolione, employs a Keck asymmetric allylation to set a key stereocenter and a Grubbs-catalyzed ring-closing metathesis to form the dihydropyrone ring.

Diagram 3: Key Transformations (Balasubramanyam et al.)

Caption: Key steps in the synthesis of (+)-Cryptofolione.

Experimental Protocol: Keck Asymmetric Allylation

-

Catalyst Preparation: A mixture of (S)-BINOL and Ti(Oi-Pr)₄ in CH₂Cl₂ with 4 Å molecular sieves is stirred under reflux for 1 hour and then cooled to room temperature.

-

Reaction: The aldehyde starting material in anhydrous CH₂Cl₂ is added, followed by cooling to -78 °C. Allyltributyltin (AllSnBu₃) is then added, and the mixture is stirred at -20 °C for 36 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution.

-

Purification: The product is purified by column chromatography.

-

Yield: Not explicitly stated for this step alone in the abstract, but is a key transformation in the overall synthesis[7].

Experimental Protocol: Olefin Cross-Metathesis

-

Reaction: To a solution of the diene precursor in CH₂Cl₂, Grubbs' second-generation catalyst (10 mol%) is added, and the mixture is refluxed for 4 hours.

-

Work-up: The solvent is evaporated, and the residue is purified.

-

Purification: The product is purified by column chromatography on silica gel.

-

Yield: 69%[7].

III. Conclusion

The total synthesis of (-)-Cryptofolione has been successfully achieved through various elegant strategies. The choice of synthetic route may depend on the availability of starting materials, desired scalability, and the specific stereochemical challenges to be addressed. The methodologies presented here, particularly the asymmetric hetero-Diels-Alder reaction and asymmetric aldol reactions coupled with metathesis, represent powerful tools in modern organic synthesis for the construction of complex natural products. These detailed protocols provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound derivatives from Cryptocarya alba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes and Protocols for the Asymmetric Synthesis of Cryptofolione Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of Cryptofolione stereoisomers. This compound, a naturally occurring δ-lactone, has garnered significant interest due to its biological activities, including trypanocidal and leishmanicidal effects. The precise stereochemical configuration of this compound is crucial for its bioactivity, necessitating highly stereoselective synthetic strategies. The absolute configuration of the natural product has been established as (6R, 10S, 12R) through various synthetic efforts.[1][2]

This document outlines several successful asymmetric syntheses, presenting key quantitative data in tabular format for easy comparison and providing detailed experimental protocols for pivotal reactions.

Key Synthetic Strategies and Data

The asymmetric synthesis of this compound stereoisomers has been approached through several distinct strategies, each employing different methods for stereocontrol. The primary strategies include:

-

Asymmetric Hetero-Diels-Alder (AHDA) Reaction: This approach establishes the stereochemistry of the dihydropyranone core early in the synthesis.

-

Enzyme-Catalyzed Kinetic Resolution: Lipase-mediated resolution of a key intermediate provides access to enantiomerically enriched building blocks.

-

Chiral Pool Starting Materials: Utilizes readily available chiral molecules to introduce the initial stereocenters.

-

Asymmetric Aldol and Allylation Reactions: These methods are employed to create the chiral centers in the side chain of the molecule.

The following tables summarize the quantitative data from several reported syntheses, highlighting the efficiency and stereoselectivity of each approach.

Table 1: Key Reaction Efficiencies in the Synthesis of (6R, 10S, 12R)-Cryptofolione and its Stereoisomers

| Synthetic Route | Key Stereochemical Step | Intermediate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

| Matsuoka, Aikawa, Irie, & Katsuki (2005) | Asymmetric Hetero-Diels-Alder (AHDA) | 2-methoxy-γ-pyrone | 95 | 95 | - | [2] |

| Reddy, et al. | Lipase-mediated resolution | β-hydroxy ketone | 45 (alcohol), 48 (acetate) | >99 (alcohol) | - | [3] |

| Das, Nagendra, & Reddy (2011) | Asymmetric reduction of a propargyl ketone | Propargyl alcohol | 90 | 98 | - | |

| Yadav, Ganganna, & Bhunia (2012) | Asymmetric acetate aldol reaction | Aldol adduct | 85 | - | 9:1 | [4] |

| Balasubramanyam, Reddy, Salvanna, & Das (2011) | Keck Allylation | Homoallylic alcohol | 85 | - | 95:5 |

Experimental Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of this compound stereoisomers, highlighting the key transformations and intermediates.

Caption: Generalized workflow for the asymmetric synthesis of this compound stereoisomers.

Detailed Experimental Protocols

The following are detailed protocols for the key reactions employed in the asymmetric synthesis of this compound stereoisomers.

Asymmetric Hetero-Diels-Alder (AHDA) Reaction

This protocol is adapted from the synthesis reported by Matsuoka, Aikawa, Irie, & Katsuki (2005) for the synthesis of the dihydropyranone core of this compound.[2]

Diagram of the AHDA Reaction

Caption: Key transformation in the AHDA approach to the this compound core.

Protocol:

-

To a solution of the (R,R)-Cr(salen) catalyst (2.5 mol%) in a suitable solvent (e.g., CH2Cl2) at 0 °C is added cinnamaldehyde.

-

Danishefsky's diene is then added dropwise to the reaction mixture.

-

The reaction is stirred at 0 °C for 24 hours.

-

The reaction is quenched by the addition of trifluoroacetic acid (TFA).

-

The mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2-methoxy-γ-pyrone.

Lipase-Mediated Kinetic Resolution

This protocol is based on the enantioselective total synthesis of (-)-Cryptofolione by Reddy et al., where a lipase is used to resolve a racemic β-hydroxy ketone.[3]

Diagram of the Lipase-Mediated Resolution

Caption: Enzymatic resolution of a key β-hydroxy ketone intermediate.

Protocol:

-

To a solution of the racemic β-hydroxy ketone in a suitable organic solvent (e.g., toluene) is added a lipase (e.g., Pseudomonas cepacia lipase).

-

An acyl donor (e.g., vinyl acetate) is added to the mixture.

-

The reaction is stirred at room temperature and monitored for conversion (typically to ~50%).

-

Upon reaching the desired conversion, the enzyme is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the unreacted alcohol and the acetylated product is separated by column chromatography to yield the enantiomerically pure alcohol and the corresponding acetate.

Brown's Asymmetric Allylation

This protocol is a general procedure for the diastereoselective allylation of an aldehyde, a key step in constructing the side chain of this compound, as described in the synthesis by Yadav, Ganganna, & Bhunia (2012).[4]

Diagram of Brown's Asymmetric Allylation

Caption: Stereoselective formation of a homoallylic alcohol via Brown's allylation.

Protocol:

-

To a solution of the aldehyde in a dry ethereal solvent (e.g., diethyl ether or THF) at -78 °C is added a solution of (-)-B-allyldiisopinocampheylborane ((-)-Ipc₂B(allyl)).

-

The reaction mixture is stirred at -78 °C for the specified time.

-

The reaction is quenched by the addition of an aqueous solution of NaOH, followed by the slow addition of hydrogen peroxide (H₂O₂).

-

The mixture is allowed to warm to room temperature and stirred until the oxidation is complete.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford the homoallylic alcohol.

Ring-Closing Metathesis (RCM)

This protocol describes the formation of the δ-lactone ring of this compound using a Grubbs catalyst, a common final step in many of its total syntheses.[4]

Diagram of Ring-Closing Metathesis

Caption: Formation of the this compound lactone via Ring-Closing Metathesis.

Protocol:

-

A solution of the diene precursor in dry, degassed dichloromethane (CH₂Cl₂) is prepared.

-

Grubbs' second-generation catalyst is added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired δ-lactone.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under the supervision of a trained chemist. Appropriate safety precautions should be taken at all times. The specific reaction conditions (e.g., concentrations, temperatures, reaction times) may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for the Extraction of Cryptofolione from Cryptocarya

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a bioactive α-pyrone, has been isolated from various species of the genus Cryptocarya, a member of the laurel family (Lauraceae).[1][2] This compound has garnered interest within the scientific community due to its potential pharmacological activities. The genus Cryptocarya is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and α-pyrones, which have demonstrated a range of biological effects.[2][3][4] These application notes provide a detailed laboratory protocol for the extraction and purification of this compound from Cryptocarya plant material, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

The protocol herein is a composite methodology based on established techniques for the isolation of natural products. It outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and chromatographic separation. While specific yields can vary depending on the Cryptocarya species, plant part, and geographic origin, this guide provides a robust framework for the successful isolation of this compound.

Materials and Equipment

Reagents and Solvents:

-

Dried and powdered Cryptocarya plant material (bark or fruits recommended)

-

n-Hexane (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Methanol (MeOH, ACS grade)

-

Ethyl acetate (EtOAc, ACS grade)

-

Distilled water

-

Silica gel (for column chromatography, 60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Vanillin-sulfuric acid or ceric sulfate staining solution for TLC visualization

Equipment:

-

Grinder or mill

-

Large glass flasks or beakers for extraction

-

Orbital shaker or magnetic stirrer

-

Rotary evaporator

-

Separatory funnels (various sizes)

-

Glass columns for chromatography

-

Fraction collector (optional)

-